Iperoxo -

Iperoxo

Catalog Number: EVT-8221414
CAS Number:
Molecular Formula: C10H17IN2O2
Molecular Weight: 324.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Iperoxo was synthesized as part of research aimed at developing new ligands for muscarinic receptors. The synthesis and characterization of Iperoxo and its derivatives have been detailed in various studies, including those that explore its pharmacological properties and mechanisms of action .

Classification

Iperoxo is classified under the category of muscarinic receptor agonists. It specifically targets the M2 muscarinic acetylcholine receptor, which plays a crucial role in various physiological processes, including neurotransmission and modulation of neuronal excitability.

Synthesis Analysis

Methods

The synthesis of Iperoxo involves several chemical reactions that modify precursor compounds to achieve the desired structure. The initial step includes the formation of the isoxazoline ring, which is critical for the compound's activity. The synthesis process typically follows these steps:

  1. Formation of Isoxazoline: The reaction begins with a nitrile precursor that undergoes cyclization to form the isoxazoline structure.
  2. Quaternization: The resulting compound is then quaternized to introduce a methyl group, creating the final Iperoxo structure.
  3. Purification: The synthesized compound is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing.

Technical details regarding the synthesis can be found in supplementary materials accompanying related studies .

Molecular Structure Analysis

Structure

Iperoxo's molecular structure features a pyridinic core substituted with an isoxazoline moiety. This unique arrangement contributes to its binding properties at muscarinic receptors. The structural formula can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Data

Key data about Iperoxo's molecular structure includes:

  • Molecular Weight: Approximately 162.19 g/mol
  • Chemical Formula: C₉H₁₀N₂O
  • Functional Groups: Pyridine, isoxazoline
Chemical Reactions Analysis

Reactions

Iperoxo participates in various chemical reactions primarily related to its interaction with muscarinic receptors. Notably, it acts as an agonist, promoting receptor activation that leads to downstream signaling pathways.

  1. Binding Affinity: Studies have shown that Iperoxo exhibits significantly higher binding affinity compared to acetylcholine at M2 receptors, enhancing G-protein coupling efficiency.
  2. Phosphorylation: Iperoxo induces phosphorylation of M2 receptors more effectively than traditional agonists like carbachol, indicating its potential for biased signaling pathways .

Technical details regarding these reactions can be found in pharmacological studies analyzing receptor activation mechanisms.

Mechanism of Action

Process

The mechanism by which Iperoxo exerts its effects involves several steps:

  1. Receptor Binding: Upon administration, Iperoxo binds to the orthosteric site of the M2 muscarinic receptor.
  2. Conformational Change: This binding induces a conformational change in the receptor, facilitating G-protein coupling.
  3. Signal Propagation: The activated receptor triggers intracellular signaling cascades, leading to various physiological responses.

Data

Research indicates that Iperoxo's efficacy can be quantified through parameters such as EmaxE_{max} (maximum efficacy) and EC50EC_{50} (half-maximal effective concentration), demonstrating its potent action compared to other agonists .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Iperoxo exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to its quaternary ammonium structure.

Relevant data regarding these properties can be sourced from experimental studies focusing on drug stability and reactivity profiles .

Applications

Iperoxo has potential applications in scientific research and pharmacology:

  1. Neuroscience Research: Due to its selective action on muscarinic receptors, Iperoxo serves as a valuable tool for studying cholinergic signaling pathways.
  2. Drug Development: Its unique properties make it a candidate for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders where cholinergic function is impaired .
  3. Pharmacological Studies: Used extensively in assays to evaluate receptor dynamics and drug interactions.
Introduction to Iperoxo in Muscarinic Acetylcholine Receptor Research

Historical Context and Discovery of Iperoxo as a G Protein-Coupled Receptor Superagonist

The discovery of Iperoxo (3‐(3‐hexylsulfanyl‐[1,2,5]oxadiazol‐4‐yl)‐1,2,5,6‐tetrahydro‐1‐methylpyridine) emerged from systematic structural optimization of oxotremorine analogs in the late 1990s. Dallanoce and colleagues identified this compound during efforts to enhance the pharmacological profile of muscarinic acetylcholine receptor agonists [2] [4]. Initial characterization revealed unprecedented signaling potency at muscarinic receptors, with Iperoxo exhibiting picomolar to nanomolar effective concentration 50 values across subtypes (Table 1). This potency profile immediately distinguished it from conventional orthosteric agonists like acetylcholine or carbachol.

Table 1: Functional Potency of Iperoxo at Human Muscarinic Receptor Subtypes

Receptor SubtypepEC₅₀Primary G Protein Coupling
Muscarinic M₁9.87Gq/11
Muscarinic M₂10.10Gi/o
Muscarinic M₃9.78Gq/11

Data derived from radioligand binding and functional assays in recombinant cell systems [10].

The term "superagonist" was empirically assigned based on Iperoxo’s ability to produce maximal responses exceeding those of the endogenous agonist acetylcholine at the Muscarinic M₂ receptor subtype [2]. This phenomenon was quantitatively demonstrated through dynamic mass redistribution assays and guanosine 5′-O-[gamma-thio]triphosphate binding studies, where Iperoxo exhibited operational efficacy values (τ) 2-3 times higher than acetylcholine [2]. Mechanistically, this supra-physiological efficacy stems from Iperoxo’s capacity to engage dual orthosteric interaction points within the receptor binding pocket. Unlike acetylcholine, which primarily forms a salt bridge with aspartate residue Asp3.32, Iperoxo simultaneously engages both Asp3.32 and an accessory interaction site through its heterocyclic tail moiety [2] [8]. This dual engagement stabilizes an active receptor conformation with enhanced G protein coupling efficiency, particularly evident in Muscarinic M₂ receptors complexed with Gi proteins [2] [6].

The functional significance of Iperoxo’s superagonism was further elucidated through studies with the Muscarinic M₂-Y104³.³³A mutant receptor. While acetylcholine exhibited severely compromised efficacy at this mutant, Iperoxo maintained near-full signaling capacity, demonstrating its reduced dependence on conserved orthosteric site residues typically essential for conventional agonist efficacy [2]. This property enabled Iperoxo to serve as a critical pharmacological tool for probing activation mechanisms of G protein-coupled receptors beyond the constraints of endogenous agonist-receptor interactions.

Role of Iperoxo in Advancing Orthosteric and Allosteric Modulation Studies

Structural Insights into Active Receptor Conformations

Iperoxo’s exceptional affinity and efficacy rendered it indispensable for stabilizing active-state muscarinic receptor complexes for structural characterization. The determination of the Muscarinic M₂ receptor-Iperoxo-Gi protein complex via cryogenic electron microscopy represented a watershed achievement, providing the first high-resolution view of a fully active muscarinic receptor conformation [3] [4]. This structure revealed critical details about agonist-induced conformational changes:

  • Transmembrane Helix Rearrangements: Iperoxo binding induced a 10-Å outward displacement of transmembrane helix 6 relative to the inactive state, creating the canonical G protein-binding cavity [3].
  • Orthosteric Pocket Contraction: The binding pocket volume decreased by approximately 30% compared to antagonist-bound structures, with Tyr7.39 adopting a rotamer configuration that "locks" Iperoxo in place [3] [8].
  • Allosteric Network Propagation: Specific residue interactions (e.g., Asn6.52-Trp6.48 hydrogen bonding) were identified as transduction points linking orthosteric binding to intracellular G protein coupling [3].

The development of tritiated Iperoxo ([³H]Iperoxo) provided a specialized tool for probing activation-related conformational transitions. This ultra-high-affinity radioagonist (Kd ≈ 80 pM for Muscarinic M₂) demonstrated superior receptor occupancy kinetics compared to conventional agonists like [³H]acetylcholine or [³H]oxotremorine M, enabling precise quantification of active-state receptor populations in native tissues [4].

Table 2: Conformational Effects of Iperoxo Binding Determined via Biophysical Approaches

TechniqueKey FindingReceptor System
Cryogenic electron microscopyStabilized active-state conformation with 10-Å TM6 displacementMuscarinic M₂-Gi complex
Tritium radioligand bindingDetection of high-affinity G protein-coupled receptor statesNative tissue membranes
Hydrogen-deuterium exchangeReduced flexibility in intracellular loop 3 upon bindingMuscarinic M₂ solubilized
Molecular dynamics simulationsProlonged stabilization of Tyr7.39 "lid" conformationMuscarinic M₂ and M₄

Data synthesized from multiple structural pharmacology studies [3] [4] [8].

Enabling Allosteric Modulator Development

Iperoxo’s exceptional affinity enabled sensitive detection of allosteric effects, revealing that:

  • Gi Protein Coupling Enhances Affinity: In the presence of Gi proteins, Iperoxo exhibited 100-fold higher binding affinity for Muscarinic M₂ receptors compared to nucleotide-free conditions, demonstrating robust coupling efficiency [4].
  • Allosteric Modulator Discrimination: Classical allosteric modulators like gallamine exhibited reduced inhibitory potency against [³H]Iperoxo binding compared to conventional agonists, suggesting Iperoxo’s binding mode extends beyond the classical allosteric vestibule [4].

These properties informed the rational design of dualsteric ligands - hybrid compounds combining Iperoxo-derived orthosteric pharmacophores with allosteric chemotypes. For instance, Iperoxo-based hybrids tethered to bulky carazolol analogs exhibited unprecedented Muscarinic M₂ subtype selectivity while retaining near-full efficacy, leveraging simultaneous orthosteric and extracellular vestibule interactions [3]. This approach demonstrated that Iperoxo’s molecular scaffold provides an optimal "warhead" for developing bitopic ligands that bridge orthosteric and allosteric domains.

Illuminating Biased Signaling Paradigms

Iperoxo served as a reference agonist for defining ligand-directed signaling bias at muscarinic receptors. Comparative studies revealed:

  • G Protein vs. Arrestin Bias: While Iperoxo strongly activated Gi/o-mediated cAMP inhibition, it produced relatively weak β-arrestin recruitment at Muscarinic M₂ receptors compared to acetylcholine [5] [9].
  • Subtype-Selective Bias Profiles: At Muscarinic M₄ receptors, Iperoxo exhibited balanced G protein coupling, whereas it preferentially activated Gi over Gs pathways at Muscarinic M₂ [6] [8].

This biased signaling profile enabled the identification of pathway-selective agonists. Novel chemotypes designed to mimic Iperoxo’s interaction with Asn6.52 (e.g., thiophene derivatives) demonstrated exclusive Gi agonism without Gq activation, validating the therapeutic potential of pathway-biased muscarinic ligands for pain management without typical cholinergic side effects [6]. Furthermore, Iperoxo served as a critical comparator in studies of efficacy-driven selectivity, exemplified by xanomeline’s Muscarinic M₄ preference despite similar binding affinity across subtypes. Molecular dynamics simulations revealed that while xanomeline adopts divergent active-state binding modes across subtypes, Iperoxo maintains consistent engagement, providing mechanistic insight into efficacy-based selectivity [8].

Properties

Product Name

Iperoxo

IUPAC Name

4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide

Molecular Formula

C10H17IN2O2

Molecular Weight

324.16 g/mol

InChI

InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1

InChI Key

XWEOIAMCTHLJJB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC#CCOC1=NOCC1.[I-]

Canonical SMILES

C[N+](C)(C)CC#CCOC1=NOCC1.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.